3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide
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Overview
Description
3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzimidazole ring, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide typically involves the reaction of 2-methyl-1H-benzimidazole with propanohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the original compound .
Scientific Research Applications
3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for studies in cellular and molecular biology.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Benzimidazol-1-yl)-2-methyl-N’-(4-methylbenzylidene)propanohydrazide
- 3-(1H-Benzimidazol-1-yl)-2-methyl-N’-(2-pyridinylmethylene)propanohydrazide
- N’-(3,4-Dimethoxybenzylidene)-3-(2-methyl-1H-benzimidazol-1-yl)propanohydrazide
Uniqueness
What sets 3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide apart from similar compounds is its specific substitution pattern on the benzimidazole ring and the propanohydrazide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(16)14-12/h2-5H,6-7,12H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZUXYTWSZHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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